Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate
CAS No.: 2091166-30-0
Cat. No.: VC5424280
Molecular Formula: C10H15N3O2
Molecular Weight: 209.249
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091166-30-0 |
|---|---|
| Molecular Formula | C10H15N3O2 |
| Molecular Weight | 209.249 |
| IUPAC Name | ethyl 8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
| Standard InChI | InChI=1S/C10H15N3O2/c1-3-15-10(14)8-6-12-9-7(2)11-4-5-13(8)9/h6-7,11H,3-5H2,1-2H3 |
| Standard InChI Key | CZYZDNUFFGQMAC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2N1CCNC2C |
Introduction
Nomenclature and Structural Identification
Chemical Identity and Synonyms
The compound is systematically named ethyl 8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate, with alternative designations including AKOS037647147, AS-72584, and W14898 . Confusion arises from conflicting CAS registry numbers: 1355740-34-9 (Parchem) and 2091166-30-0 (Aaronchem, Ambeed) . These discrepancies likely stem from supplier-specific registrations rather than structural differences, as both entries share identical molecular formulas (C₁₀H₁₅N₃O₂) and SMILES notations (CCOC(=O)c1cnc2n1CCNC2C) .
Molecular Structure
The core structure consists of a tetrahydroimidazo[1,2-a]pyrazine system with an ethyl ester group at position 3 and a methyl substituent at position 8 (Figure 1) . The saturated pyrazine ring reduces aromaticity, enhancing solubility in polar solvents compared to fully aromatic analogs .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₂ | |
| Molecular Weight | 209.24 g/mol | |
| SMILES | CCOC(=O)c1cnc2n1CCNC2C | |
| InChI Key | YTYJZXFCWYHVPG-UHFFFAOYSA-N | |
| Polar Surface Area | 56.2 Ų (estimated) |
Synthetic Methodologies
Condensation and Cyclization Strategies
Industrial synthesis typically involves multi-step condensation reactions. A patent (CN102464661A) outlines a route starting with ethyl imidazo[1,2-a]pyrimidine-2-carboxylate, which undergoes methylation and hydrogenation to yield the tetrahydroimidazo-pyrazine scaffold . Key steps include:
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Methylation: Introduction of the methyl group at position 8 using methyl iodide under basic conditions.
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Reductive Cyclization: Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazine ring, forming the tetrahydro derivative .
Optimization for Scale-Up
Continuous flow reactors and automated systems improve yield (reported >75%) by optimizing temperature (60–80°C) and solvent selection (e.g., tetrahydrofuran or dichloromethane) . Purification via column chromatography or recrystallization ensures high purity (>97%), as validated by HPLC .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL) . Stability studies indicate no decomposition under inert gas at room temperature for 12 months, though prolonged exposure to moisture or light should be avoided .
Spectroscopic Characterization
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NMR: ¹H NMR (400 MHz, CDCl₃) displays signals at δ 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85–3.70 (m, 4H, pyrazine CH₂), and 1.35 (t, J=7.1 Hz, 3H, CH₃) .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor for P2X7 receptor modulators, which target inflammatory and neuropathic pain pathways . Derivatives with substituted aryl groups at position 2 show nanomolar affinity for P2X7, as demonstrated in rodent models .
Antibacterial and Antiviral Candidates
Structural analogs modified at the ester group (e.g., hydrazides or amides) exhibit inhibitory activity against Staphylococcus aureus (MIC: 8 µg/mL) and influenza A (IC₅₀: 12 µM) . These findings underscore its potential in antibiotic and antiviral drug discovery .
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